

Navigating Resistance: A Comparative Guide to Combination Strategies in EGFR-Mutant NSCLC

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For Researchers, Scientists, and Drug Development Professionals

The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC). However, acquired resistance, most commonly through the C797S mutation, remains a critical challenge. This guide provides a comparative analysis of emerging therapeutic strategies designed to overcome osimertinib resistance, with a focus on the combination of a fourth-generation TKI with osimertinib and the dual EGFR-MET inhibition approach.

Disclaimer: As of this review, no significant clinical data is publicly available for a compound named "**ligritinib**." This guide will therefore focus on investigational fourth-generation EGFR TKIs, using BLU-945 as a key example, and other clinically relevant combination therapies.

Executive Summary of Comparative Efficacy and Safety

The following tables summarize the clinical performance of osimertinib monotherapy against two prominent strategies aimed at improving outcomes and overcoming resistance: the combination of the fourth-generation TKI BLU-945 with osimertinib, and the combination of the EGFR-MET bispecific antibody amivantamab with the third-generation TKI lazertinib.

Table 1: Efficacy in First-Line Treatment of EGFR-Mutant NSCLC



Treatment Regimen	Trial	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
Osimertinib Monotherapy	FLAURA	80%	18.9 months	38.6 months
Amivantamab + Lazertinib	MARIPOSA	Not Reported	23.7 months	Not Reached (HR 0.75 vs. Osimertinib)
Osimertinib + Chemotherapy	FLAURA2	Not Reported	27.5 months	Not Reached (HR 0.75 vs. Osimertinib)

Table 2: Efficacy in Osimertinib-Resistant EGFR-Mutant NSCLC

Treatment Regimen	Trial	Patient Population	Objective Response Rate (ORR)
BLU-945 + Osimertinib	SYMPHONY (Phase 1/2)	Previously treated, EGFR-mutant	4 confirmed partial responses; 51% tumor shrinkage at ≥300mg dose
BLU-945 Monotherapy	SYMPHONY (Phase 1/2)	Previously treated, EGFR-mutant	2 confirmed partial responses
Patritumab Deruxtecan	HERTHENA-Lung01 (Phase 2)	Post-EGFR TKI & chemo	29.8%

Table 3: Comparative Safety and Tolerability

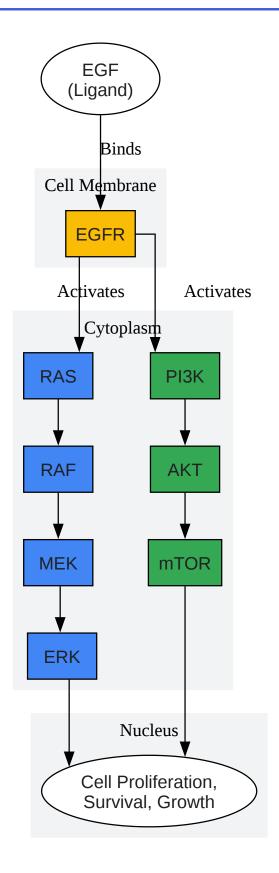


Treatment Regimen	Trial	Common Adverse Events (Grade ≥3)
Osimertinib Monotherapy	FLAURA	Rash, Diarrhea, Dry Skin
Amivantamab + Lazertinib	MARIPOSA	Infusion-related reactions, Paronychia, Rash, Venous thromboembolic events (75% Grade ≥3 total)
Osimertinib + Chemotherapy	FLAURA2	Nausea, Vomiting, Fatigue, Bone marrow toxicities
BLU-945 + Osimertinib	SYMPHONY (Phase 1/2)	Grade 4 pneumonitis (1 patient), Grade 3 dermatitis acneiform (1 patient)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways, mechanisms of resistance, and the therapeutic rationale for combination therapies.

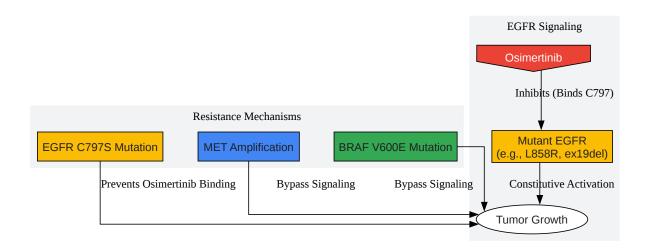




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Caption: Simplified EGFR Signaling Pathway in NSCLC.

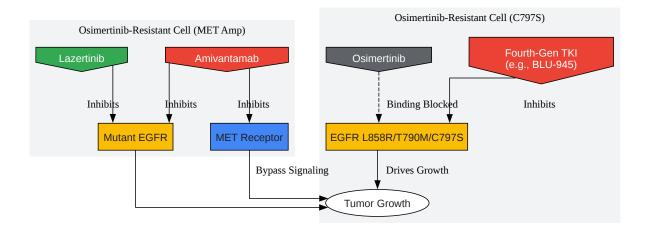




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Caption: Key Mechanisms of Acquired Resistance to Osimertinib.





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